3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Overview
Description
3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is a heterocyclic compound that contains a triazole and pyrimidine ring system. This compound is of interest due to its potential biological activities, including antitumor properties .
Preparation Methods
The synthesis of 3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrosulfide group to a thiol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation, leading to the induction of apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar compounds to 3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide include other triazolo[4,5-d]pyrimidine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities . For example:
5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: This compound has shown better antitumor activities compared to this compound.
2,2’-((5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl)bis(ethan-1-ol): This compound also exhibits significant antitumor activities.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resultant biological activities.
Properties
IUPAC Name |
3-(3-chlorophenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5S/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVHDMOFYKMDOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=S)N=CN3)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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